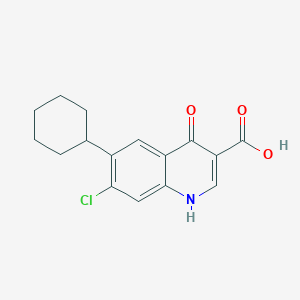

7-Chloro-6-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

7-Chloro-6-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic quinolone derivative characterized by a chloro substituent at position 7, a cyclohexyl group at position 6, and a carboxylic acid moiety at position 2. The core 4-oxo-1,4-dihydroquinoline scaffold is common to fluoroquinolone antibiotics, where substituent variations at positions 1, 6, 7, and 8 dictate pharmacological and physicochemical properties . These analogs serve as a basis for inferring the properties of the cyclohexyl-substituted derivative.

Properties

CAS No. |

55376-69-7 |

|---|---|

Molecular Formula |

C16H16ClNO3 |

Molecular Weight |

305.75 g/mol |

IUPAC Name |

7-chloro-6-cyclohexyl-4-oxo-1H-quinoline-3-carboxylic acid |

InChI |

InChI=1S/C16H16ClNO3/c17-13-7-14-11(15(19)12(8-18-14)16(20)21)6-10(13)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,19)(H,20,21) |

InChI Key |

FLZLDRCYPSMWQO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C3C(=C2)C(=O)C(=CN3)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 7-chloro-6-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 7-chloro-4-hydroxyquinoline-3-carboxylic acid with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

7-Chloro-6-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. Studies have shown that 7-Chloro-6-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its analogs demonstrate effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication.

Anticancer Properties

Quinoline derivatives are also being explored for their anticancer potential. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle pathways. In vitro studies have reported cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis of Novel Compounds

The synthetic pathways involving this compound serve as precursors for the development of new pharmaceutical agents. Researchers are investigating modifications to the quinoline structure to enhance potency and selectivity against specific biological targets.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound. The results demonstrated that specific modifications increased antimicrobial activity significantly compared to the parent compound. The study highlighted structure–activity relationships that could guide future drug design efforts.

Case Study: Anticancer Mechanism Investigation

A recent investigation into the anticancer properties of this compound revealed that it activates mitochondrial pathways leading to apoptosis in cancer cells. This was corroborated by flow cytometry assays showing increased annexin V binding in treated cells, indicating early apoptotic events.

Mechanism of Action

The mechanism of action of 7-chloro-6-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The chlorine and cyclohexyl groups contribute to its overall stability and lipophilicity, enhancing its ability to penetrate cell membranes.

Comparison with Similar Compounds

Key Observations:

Position 6: The cyclohexyl group in the target compound is unique compared to fluoro (Impurity A ), piperazinyl (Ciprofloxacin impurity ), or methoxy () substituents.

Position 7: Chloro substituents are common in antibacterial quinolones (e.g., temafloxacin intermediate ), contributing to DNA gyrase inhibition.

Position 1 : Cyclopropyl or ethyl groups (e.g., ciprofloxacin derivatives ) are typical for optimizing pharmacokinetics. The absence of data on position 1 in the target compound limits direct comparisons.

Physicochemical Properties

Biological Activity

7-Chloro-6-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, with a focus on its antibacterial and anticancer activities.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chloro group and a cyclohexyl moiety, which contribute to its biological efficacy. The molecular formula is , with a molecular weight of approximately 287.73 g/mol.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Its mechanism primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.

Table 1: Antibacterial Efficacy Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 µg/mL |

| Escherichia coli | 0.25 µg/mL |

| Pseudomonas aeruginosa | 0.5 µg/mL |

| Acinetobacter baumannii | 0.125 µg/mL |

These MIC values indicate that the compound is highly effective against both Gram-positive and Gram-negative bacteria, surpassing some standard antibiotics like ciprofloxacin in potency against certain strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies show that it exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U-87).

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| U-87 | 3.5 |

| HT29 | 4.2 |

The IC50 values reflect the concentration required to inhibit cell growth by 50%, indicating potent anticancer activity .

The biological activity of this compound is attributed to its ability to interfere with nucleic acid synthesis in bacteria and cancer cells. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the normal function of these enzymes, leading to cell death in susceptible organisms.

Case Studies

- HIV Replication Inhibition : A related compound demonstrated significant inhibition of HIV replication in human primary cells by preventing viral DNA synthesis, suggesting potential applications in antiviral therapies .

- SARS-CoV-2 Activity : Recent studies have indicated that similar quinolone derivatives can suppress SARS-CoV-2 replication, highlighting their relevance in addressing viral infections .

Q & A

Q. What are the optimal synthetic routes for introducing the cyclohexyl group at the 6-position of the quinoline core in this compound?

The synthesis of 7-chloro-6-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid requires regioselective substitution at the 6-position. A common strategy involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, similar quinolone derivatives use cyclohexyl Grignard reagents or Suzuki-Miyaura coupling with cyclohexyl boronic acids under palladium catalysis . Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize byproducts like dehalogenation or over-substitution.

Q. How can NMR spectroscopy resolve ambiguities in the substitution pattern of the quinoline ring?

H and C NMR are critical for confirming substitution. The 7-chloro group deshields adjacent protons (e.g., H-5 and H-8), while the cyclohexyl group’s axial/equatorial protons produce distinct splitting patterns. 2D NMR (COSY, HSQC) can map coupling interactions, and NOESY can confirm spatial proximity between the cyclohexyl group and the quinoline core. For example, cyclohexyl protons may show NOE correlations with H-5 or H-8 .

Q. What analytical methods are recommended for purity assessment during synthesis?

High-performance liquid chromatography (HPLC) with UV detection (254 nm) is standard for purity checks. Mass spectrometry (ESI-MS) confirms molecular weight, while elemental analysis validates stoichiometry. Differential scanning calorimetry (DSC) can detect polymorphic impurities, which are common in crystalline quinolones .

Advanced Research Questions

Q. How do crystallographic studies inform the conformational stability of the cyclohexyl-substituted quinoline system?

Single-crystal X-ray diffraction reveals that the cyclohexyl group adopts a chair conformation, minimizing steric clash with the quinoline core. In related compounds, C–H⋯O and C–H⋯Cl interactions between the cyclohexyl group and the 4-oxo/7-Cl moieties stabilize the crystal lattice (e.g., C⋯O distances: 3.06–3.54 Å) . Such data guide solvent selection for recrystallization to enhance yield and stability.

Q. What structural features explain the antibacterial activity disparities between cyclohexyl- and cyclopropyl-substituted analogs?

Cyclohexyl’s bulkier structure may reduce bacterial membrane penetration compared to smaller cyclopropyl groups. In fluoroquinolones, the 6-cyclopropyl group enhances DNA gyrase binding by fitting into hydrophobic pockets, while cyclohexyl analogs may exhibit steric hindrance. Activity data from EP0153163 (cyclopropyl derivatives) suggest that substituent size and lipophilicity critically impact MIC values .

Q. How can researchers address contradictions in solubility data reported for this compound?

Discrepancies arise from polymorphic forms or pH-dependent ionization. For instance, the carboxylic acid at C-3 deprotonates at physiological pH, increasing aqueous solubility. Solubility studies should specify pH, temperature, and solvent systems (e.g., DMSO for stock solutions). Parallel artificial membrane permeability assays (PAMPA) can correlate solubility with bioavailability .

Q. What strategies mitigate photodegradation during in vitro assays?

The 4-oxo group and aromatic system make the compound prone to UV-induced degradation. Light-protected storage (amber vials) and antioxidant additives (e.g., ascorbic acid) are essential. Stability studies under ICH guidelines (Q1A) can identify degradation products via LC-MS, guiding formulation adjustments .

Methodological Considerations

- Synthetic Optimization : Use DOE (design of experiments) to screen catalysts (e.g., Pd(PPh)) and solvents (DMF, DMSO) for coupling reactions .

- SAR Studies : Compare MIC values of analogs with varying C-6 substituents (e.g., cyclohexyl vs. aryl) against Gram-negative pathogens .

- Data Reconciliation : Apply multivariate analysis (PCA) to resolve conflicting solubility or activity datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.